N-(4-Methylphenyl)-9-octadecenamide
Description
Contextualization within Fatty Acid Amide Research
Fatty acid amides (FAAs) are a diverse class of lipid signaling molecules formed from the conjugation of a fatty acid with an amine. nih.gov These compounds are broadly categorized based on the amine-containing head group, which dictates their biological function and metabolic pathways. nih.govwikipedia.org Major classes include the N-acylethanolamines (NAEs), primary fatty acid amides (PFAMs), N-acylamino acids, and N-acyldopamines. nih.gov
N-(4-Methylphenyl)-9-octadecenamide belongs to the general class of N-acylamides. wikipedia.org It is a synthetic analog of the well-known endogenous PFAM, oleamide (B13806) ((Z)-9-octadecenamide). nih.gov Research into FAAs focuses on their role in cell-to-cell communication and the regulation of various physiological processes. wikipedia.orgnih.gov The study of synthetic analogs like this compound is a key strategy in chemical biology to dissect the function of endogenous signaling systems and to develop probes that can selectively modulate these pathways. nih.gov
Historical Perspectives on Related Endogenous Compounds
The recognition of fatty acid amides as biologically important molecules has evolved over more than a century. The fatty acid amide bond was first identified as a critical structural component in ceramides (B1148491) and sphingolipids in the late 19th century. nih.govmdpi.com However, for decades, research was confined to these structural lipids.
A pivotal moment came in 1957 with the isolation of the first non-sphingosine-based fatty acid amide, N-palmitoylethanolamine, from egg yolk. nih.gov Later, in 1989, five primary fatty acid amides (PFAMs), including palmitamide and oleamide, were characterized from luteal phase plasma. researchgate.net
The field experienced a surge of interest with two key discoveries:
The identification of N-arachidonoylethanolamine (anandamide) as an endogenous ligand for the cannabinoid receptors in the brain. nih.govmdpi.com
The isolation of oleamide from the cerebrospinal fluid of sleep-deprived cats and the demonstration of its role as a signaling molecule that induces sleep. nih.govresearchgate.net
These findings established FAAs as a major class of endogenous signaling molecules, distinct from classical neurotransmitters and peptide hormones, and spurred investigations into their biosynthesis, degradation, and diverse physiological functions. nih.gov
| Class | General Structure | Prominent Example | Key Associated Function |
|---|---|---|---|
| N-Acylethanolamines (NAEs) | R-CO-NH-CH₂CH₂OH | Anandamide (B1667382) | Endocannabinoid signaling nih.gov |
| Primary Fatty Acid Amides (PFAMs) | R-CO-NH₂ | Oleamide | Sleep regulation, neuromodulation nih.gov |
| N-Acylamino Acids | R-CO-NH-CH(R')-COOH | N-Arachidonoylglycine | Pain perception, transporter inhibition nih.gov |
| N-Acyldopamines (NADAs) | R-CO-NH-(CH₂)₂-Ph(OH)₂ | N-Arachidonoyldopamine | TRPV1 channel activation nih.gov |
Significance in Contemporary Chemical Biology Investigations
The significance of this compound in chemical biology lies not in its natural occurrence, but in its potential as a precisely designed chemical tool. The synthesis of such analogs is a cornerstone of modern chemical biology, aimed at understanding and manipulating biological systems at a molecular level.
Structure-Activity Relationship (SAR) Studies: A primary goal is to conduct SAR studies. By systematically altering the structure of an endogenous ligand like oleamide, researchers can identify the chemical features essential for its biological activity. For example, studies on oleamide analogs revealed that the cis-conformation of the double bond and the length of the acyl chain are critical for its ability to modulate gap junction communication. nih.gov The introduction of a bulky, aromatic 4-methylphenyl group in place of the simple amide proton of oleamide creates a novel probe to test the steric and electronic requirements of its biological targets.
Development of Selective Modulators: Endogenous signaling molecules often interact with multiple receptors, leading to a variety of effects. nih.gov Oleamide, for instance, interacts with cannabinoid receptors and multiple serotonin (B10506) (5-HT) receptor subtypes. nih.govnih.gov Chemical synthesis allows for the creation of analogs that may exhibit greater selectivity for a single target. A research campaign focused on synthesizing novel oleamide analogues successfully developed compounds that act as positive allosteric modulators of specific serotonin receptors, demonstrating the power of this approach to create tool compounds with refined activity profiles. nih.gov this compound represents a rational design in this vein, intended to explore new interaction possibilities with these receptors.
Probing Metabolic Pathways: The biological effects of FAAs are terminated by enzymatic degradation, primarily by fatty acid amide hydrolase (FAAH). nih.gov Synthetic analogs can be designed to be more resistant to hydrolysis, thereby prolonging their signaling action and allowing researchers to study the downstream consequences of sustained target activation. The N-substituted amide bond in this compound may alter its susceptibility to FAAH, making it a potentially useful tool for studying the metabolic pathways of FAAs.
Properties
CAS No. |
94277-00-6 |
|---|---|
Molecular Formula |
C25H41NO |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
(E)-N-(4-methylphenyl)octadec-9-enamide |
InChI |
InChI=1S/C25H41NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(27)26-24-21-19-23(2)20-22-24/h10-11,19-22H,3-9,12-18H2,1-2H3,(H,26,27)/b11-10+ |
InChI Key |
JSQIOYSODBIFTK-ZHACJKMWSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NC1=CC=C(C=C1)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC1=CC=C(C=C1)C |
Origin of Product |
United States |
Discovery and Elucidation of N 4 Methylphenyl 9 Octadecenamide
Initial Identification and Structural Characterization Studies
There is no available scientific literature detailing the initial identification or structural characterization of N-(4-Methylphenyl)-9-octadecenamide. Standard methods for elucidating the structure of a novel compound would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), mass spectrometry (MS) to determine the molecular weight and fragmentation pattern, and infrared (IR) spectroscopy to identify functional groups. X-ray crystallography could provide definitive information about its three-dimensional structure if a suitable crystal can be obtained. However, no such studies have been published for this specific molecule.
Natural Occurrence and Isolation Methodologies from Biological Sources
There is no evidence to suggest that this compound occurs naturally. Searches for its isolation from plant, microbial, or animal sources have not returned any findings.
Plant-Derived Isolates and Extraction Techniques
No records exist of this compound being isolated from any plant species. General methodologies for extracting amides from plant materials often involve solvent extraction with increasingly polar solvents, followed by chromatographic separation techniques like column chromatography and high-performance liquid chromatography (HPLC).
Microbial-Derived Isolates and Fermentation Processes
The production of this compound through microbial fermentation has not been reported.
Animal-Derived Isolates and Metabolomic Profiling in Preclinical Contexts
There are no studies indicating the presence of this compound in animal tissues or fluids, nor has it been identified in any metabolomic profiling research.
Advancements in Biosynthesis Pathway Research
Given the lack of evidence for its natural occurrence, there has been no research into the biosynthetic pathway of this compound. Hypothetically, its biosynthesis would likely involve the condensation of oleic acid (9-octadecenoic acid) or an activated form like oleoyl-CoA, and 4-methylaniline. However, this remains purely speculative as no enzymes or genetic pathways have been identified that would catalyze such a reaction.
Synthetic Methodologies for N 4 Methylphenyl 9 Octadecenamide and Its Analogues
Chemical Synthesis Routes for N-(4-Methylphenyl)-9-octadecenamide
The synthesis of this compound, an amide comprised of an oleic acid backbone and a p-toluidine (B81030) head group, can be achieved through several established chemical routes. The most common approach involves the formation of an amide bond between oleic acid or its derivatives and p-toluidine.
A primary method for synthesizing this compound involves the reaction of oleoyl (B10858665) chloride with p-toluidine. This method, a classic example of nucleophilic acyl substitution, is highly efficient. The synthesis begins with the conversion of oleic acid to oleoyl chloride, typically using a chlorinating agent like oxalyl chloride or thionyl chloride. The resulting acyl chloride is then reacted with p-toluidine in the presence of a base to neutralize the hydrochloric acid byproduct.
A detailed synthetic protocol can be extrapolated from the synthesis of 9(Z)-octadecenamide (oleamide). In a representative procedure, oleic acid is dissolved in a solvent such as ethylene (B1197577) dichloride and cooled. Oxalyl chloride is then added cautiously to form oleoyl chloride. After the formation of the acyl chloride is complete, the reaction mixture is reacted with p-toluidine. future4200.com
Reaction Mechanism Investigations in Amide Formation
The formation of the amide bond in this compound proceeds through a nucleophilic acyl substitution mechanism. When oleoyl chloride is used, the nitrogen atom of p-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the oleoyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.
In direct amidation reactions between oleic acid and p-toluidine, a catalyst is often required to activate the carboxylic acid. For instance, in the presence of an acid catalyst, the carbonyl oxygen of oleic acid is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by p-toluidine. researchgate.net The reaction proceeds through the formation of an intermediate that facilitates the elimination of a water molecule to yield the final amide product.
Optimization of Synthetic Protocols and Yield Enhancement
The optimization of synthetic protocols for amide synthesis is crucial for maximizing yield and purity. Key parameters that are often fine-tuned include reaction temperature, reaction time, solvent, and the molar ratio of reactants and catalysts.
In the synthesis of oleamide (B13806) from oleic acid and urea (B33335), a study demonstrated that the optimal conditions were a molar ratio of oleic acid to urea of 1:4, a reaction temperature of 200°C, a reaction time of 180 minutes, and a catalyst concentration of 1 wt%. ijnc.ir These findings suggest that a similar optimization strategy could be applied to the synthesis of this compound.
Microwave-assisted synthesis has also emerged as a powerful tool for accelerating amide formation and improving yields. For instance, the condensation of carbonyl compounds with sulfinamides under solvent-free microwave conditions has been shown to produce imines in excellent yields within minutes. organic-chemistry.org This technology could potentially be adapted for the synthesis of this compound, significantly reducing reaction times and energy consumption.
Table 1: Optimization of Oleamide Synthesis from Oleic Acid and Urea ijnc.ir
| Parameter | Conditions Investigated | Optimal Condition | Effect on Conversion |
|---|---|---|---|
| Molar Ratio (Oleic Acid:Urea) | 1:1, 1:2, 1:3, 1:4, 1:5 | 1:4 | Increasing urea concentration initially increases conversion, then plateaus. |
| Temperature (°C) | 160, 180, 200, 220 | 200 | Higher temperatures generally lead to higher conversion rates. |
| Reaction Time (min) | 60, 120, 180, 240 | 180 | Conversion increases with time, reaching a maximum at 180 min. |
| Catalyst Concentration (wt%) | 0.5, 1, 1.5, 2 | 1 | Conversion increases with catalyst concentration up to 1 wt%, then decreases. |
Novel Catalyst-Free and Environmentally Conscious Approaches
In line with the principles of green chemistry, there is a growing interest in developing catalyst-free and environmentally friendly methods for amide synthesis. researchgate.net One such approach is the solvent-free reaction of carboxylic acids with amines at elevated temperatures. While this method can be effective, it often requires high temperatures and may not be suitable for thermally sensitive substrates.
A more innovative and greener approach involves the use of boric acid as a catalyst for the amidation of carboxylic acids with urea under solvent-free conditions. researchgate.net This method is advantageous as boric acid is an inexpensive, readily available, and environmentally benign catalyst. The reaction proceeds by heating a mixture of the carboxylic acid, urea, and boric acid, providing the desired amide in good yields. This approach represents a significant advancement in the sustainable synthesis of amides and could be a viable route for the production of this compound.
Another eco-friendly strategy is the use of water as a solvent. The synthesis of 4-arylmethylene-isoxazol-5(4H)-ones has been successfully achieved in an aqueous medium using pyridinium (B92312) p-toluenesulfonate (PPTS) as a catalyst, highlighting the potential of water-based systems for heterocyclic synthesis. researchgate.net Such methodologies could inspire the development of aqueous synthetic routes for fatty acid amides.
Design and Synthesis of this compound Analogues
The design and synthesis of analogues of this compound are driven by the quest for compounds with enhanced biological activities or specific properties for research applications. These modifications can target either the fatty acid backbone or the aromatic head group.
Structural Modification Strategies for Enhanced Biological Activity
Structural modifications can significantly impact the biological profile of fatty acid amides. nih.gov Strategies often involve altering the chain length, degree of unsaturation, and the introduction of various functional groups. For example, the synthesis of N-acylsulfonamide analogues has been explored as a means to design new sulfa drug analogues. researchgate.net
In a study on N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide derivatives, various O-substituted analogues were synthesized and evaluated for their enzyme inhibition activities. researchgate.net This highlights how modifications to the phenyl ring can lead to compounds with potent and selective biological effects. Similarly, analogues of this compound could be designed with substituents on the phenyl ring to modulate their activity.
The synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its derivatives through Suzuki coupling demonstrates a versatile approach to creating a library of analogues with varying aryl groups. mdpi.com This strategy could be employed to synthesize a range of N-aryl-9-octadecenamide analogues for structure-activity relationship (SAR) studies.
Table 2: Examples of Structural Modifications and Their Potential Impact
| Modification Site | Type of Modification | Potential Impact | Reference Example |
|---|---|---|---|
| Fatty Acid Chain | Varying chain length and unsaturation | Altered lipophilicity and membrane interactions | General fatty acid amide studies nih.gov |
| Phenyl Ring | Introduction of substituents (e.g., -OH, -Br, -OCH3) | Modulation of electronic properties and receptor binding | Synthesis of substituted N-phenylamides researchgate.netmdpi.com |
| Amide Linker | Replacement with bioisosteres (e.g., sulfonamide) | Altered chemical stability and hydrogen bonding capacity | N-acylsulfonamide analogues researchgate.net |
Derivatization Techniques for Functionalization and Research Applications
Derivatization of this compound can be performed to introduce specific functional groups for various research purposes, such as attaching fluorescent tags for imaging studies or linking to solid supports for affinity chromatography. Common derivatization reactions for amides and their precursors include acylation, alkylation, and silylation.
For instance, the mercuration of N-(p-tolyl)acetamide demonstrates a method for introducing a metal-containing functional group onto the aromatic ring, which could be further modified. ijsrst.com While mercury compounds are now used less frequently due to toxicity concerns, this illustrates the principle of post-synthesis modification.
Modern derivatization often focuses on creating analogues for analytical purposes or for conjugation to other molecules. The synthesis of fatty acid amide-based quaternary ammonium (B1175870) surfactants is an example of how the amide can be functionalized to create molecules with entirely new properties. purdue.edu These derivatization strategies provide a toolbox for chemists to tailor the properties of this compound for a wide range of applications.
Molecular and Cellular Mechanisms of N 4 Methylphenyl 9 Octadecenamide Action
In Vitro Biological Activity Spectrum of N-(4-Methylphenyl)-9-octadecenamide
Receptor Interaction Profiling and Ligand Binding Studies
No data from receptor binding assays are available to determine the affinity of this compound for any known receptors, including but not limited to cannabinoid, vanilloid, or peroxisome proliferator-activated receptors (PPARs).
Cellular Signaling Pathway Investigations
The effects of this compound on intracellular signaling pathways, such as cyclic AMP (cAMP) levels, calcium mobilization, or mitogen-activated protein kinase (MAPK) activation, have not been reported in the scientific literature.
In Vitro Efficacy Assessments in Preclinical Assays
No publications detailing the efficacy of this compound in in vitro models of disease (e.g., cancer cell lines, neuronal cultures) were identified.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses
Structure-Activity Relationship (SAR) studies investigate the relationship between the chemical structure of a molecule and its biological activity. Quantitative Structure-Activity Relationship (QSAR) analyses take this a step further by creating mathematical models to predict the activity of new compounds based on their structural features. These analyses are fundamental in medicinal chemistry for optimizing lead compounds to enhance efficacy and selectivity.
Computational Approaches to SAR/QSAR Modeling
Computational modeling is an indispensable tool in modern drug discovery, allowing for the prediction of a compound's biological activity and the rationalization of its mechanism of action before synthesis, thereby saving time and resources. nih.gov For fatty acid amides, including analogues of this compound, several computational techniques are employed to build predictive SAR and QSAR models.
These models are developed by correlating a molecule's structural or physicochemical properties (descriptors) with its experimentally determined biological activity, such as the half-maximal inhibitory concentration (IC₅₀) or binding affinity.
Key Computational Methods:
2D-QSAR: This approach uses two-dimensional descriptors, which are properties of the molecule that can be calculated from its chemical graph, such as molecular weight, logP (a measure of lipophilicity), and topological indices. For instance, in studies of Fatty Acid Amide Hydrolase (FAAH) inhibitors, 2D-QSAR models have been developed using techniques like multiple linear regression (MLR) and partial least squares (PLS) to link these descriptors to inhibitory potency (pIC₅₀). nih.govresearchgate.net
3D-QSAR: Three-dimensional QSAR methods provide a more detailed picture by considering the 3D structure of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. nih.gov These methods generate 3D contour maps that highlight regions around the aligned molecules where steric bulk, positive or negative electrostatic charges, or hydrophobic/hydrophilic properties are predicted to increase or decrease biological activity. A 3D-QSAR/CoMSIA study on a series of FAAH inhibitors produced a highly predictive model that was subsequently used to design novel compounds with significantly enhanced potency. nih.gov
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. It helps to visualize and understand the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-protein complex. nih.govresearchgate.net Docking studies have been crucial in understanding how inhibitors bind to the active site of enzymes like FAAH and N-acylethanolamine acid amidase (NAAA). nih.govacs.org
Higher-Dimensional QSAR: Advanced methods such as 4D-QSAR and 5D-QSAR incorporate additional dimensions, such as the conformational flexibility of the ligand and different induced-fit models of the protein-ligand complex, to create more dynamic and accurate predictive models. nih.gov
Table 1: Computational Approaches in SAR/QSAR Modeling This table is interactive. You can sort and filter the data.
| Method | Dimensionality | Key Principle | Typical Application Example | Reference |
|---|---|---|---|---|
| 2D-QSAR | 2D | Correlates physicochemical properties (e.g., logP, molecular weight) with activity. | Predicting FAAH inhibition using multiple linear regression (MLR). | researchgate.net |
| 3D-QSAR (CoMSIA) | 3D | Generates 3D contour maps for steric, electrostatic, and other fields. | Designing potent FAAH inhibitors based on favorable and unfavorable regions. | nih.gov |
| Molecular Docking | 3D | Predicts binding pose and interactions within a protein's active site. | Validating QSAR models by confirming binding interactions with FAAH. | nih.govresearchgate.net |
Experimental Validation of Structural Correlates with Biological Responses
Computational models, while powerful, generate hypotheses that must be confirmed through empirical testing. Experimental validation involves the chemical synthesis of new analogues based on model predictions and the subsequent measurement of their biological activity in relevant assays. This iterative cycle of prediction, synthesis, and testing is central to lead optimization.
For fatty acid amides, SAR has been extensively explored by systematically modifying three key structural components: the acyl chain, the amide linker, and the headgroup. Insights from these studies provide a framework for predicting how modifications to this compound would likely influence its biological profile.
Key Findings from Experimental Studies on Related Compounds:
Influence of the N-Substituent: Studies on inhibitors of NAAA and FAAH demonstrate that the nature of the substituent on the amide nitrogen is critical for activity. In a series of NAAA inhibitors featuring a β-lactone core, carbamate (B1207046) derivatives were found to be more potent and metabolically stable than their amide counterparts. nih.govmdpi.com Similarly, for FAAH inhibitors, replacing an n-butyl group with a β-napthylmethyl group on the carbamate nitrogen led to a dramatic increase in potency, a finding that can validate the predictive accuracy of a QSAR model. nih.gov
Role of the Acyl Chain: The length and degree of unsaturation in the fatty acid chain influence interactions within the binding pockets of target proteins. For NAAA, which preferentially hydrolyzes monounsaturated fatty acid ethanolamides like oleoylethanolamide, the oleoyl (B10858665) chain (C18:1) of a potential inhibitor like this compound is a key feature for recognition. metajournal.com
Stereochemistry and Steric Bulk: The three-dimensional arrangement of atoms is crucial. In the development of β-lactone NAAA inhibitors, the cis configuration was generally preferred for stability over the trans configuration. nih.gov Furthermore, increasing the steric bulk at the β-position of the lactone ring, while negatively impacting inhibitory potency, led to an improvement in both chemical and plasma stability. nih.gov This represents a classic trade-off in drug design that QSAR models can help to navigate.
Bioisosteric Replacement: In a series of oleamide (B13806) analogues designed as serotonin (B10506) 5-HT₂C receptor modulators, the amide headgroup was kept constant while the polar head fragment was varied. nih.gov This led to the identification of compounds that were selective positive allosteric modulators (PAMs) for the 5-HT₂C receptor, demonstrating that even distal modifications can profoundly alter biological activity and selectivity. nih.gov
Table 2: Experimental SAR Findings in Fatty Acid Amide Analogues This table is interactive. You can sort and filter the data.
| Compound Class | Structural Modification | Observed Effect on Biological Response | Target | Reference |
|---|---|---|---|---|
| β-Lactone Inhibitors | Changed amide linker to carbamate | Increased inhibitory potency and stability | NAAA | nih.gov |
| β-Lactone Inhibitors | Increased steric bulk at β-position | Decreased potency, but improved stability | NAAA | nih.gov |
| Biphenyl Carbamates | Changed N-substituent (α- vs. β-napthylmethyl) | β-napthylmethyl group significantly increased potency | FAAH | nih.gov |
| Oleamide Analogues | Varied the polar head (PH) fragment | Identified selective 5-HT₂C positive allosteric modulators | 5-HT Receptors | nih.gov |
These experimental findings provide the essential data needed to build and validate robust QSAR models. For a compound like this compound, these principles suggest that modifications to the 4-methylphenyl headgroup (e.g., changing substituent position, adding or removing groups) or altering the cis-double bond in the 9-octadecenamide (B1222594) tail would be critical starting points for exploring and optimizing its biological activity.
Preclinical Pharmacological Investigations of N 4 Methylphenyl 9 Octadecenamide
In Vitro Pharmacokinetic Profiling and Metabolism Studies
A foundational step in the preclinical assessment of N-(4-Methylphenyl)-9-octadecenamide involves a thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) properties using in vitro systems.
Enzymatic Biotransformation Pathways
The metabolic fate of this compound is a critical determinant of its potential efficacy and duration of action. In vitro studies using liver microsomes, hepatocytes, and recombinant enzyme systems are essential to identify the primary metabolic pathways. Key enzymatic reactions to investigate would include:
Hydroxylation: Cytochrome P450 (CYP) enzymes could hydroxylate the aromatic ring of the 4-methylphenyl group or various positions on the oleic acid carbon chain.
Amide Bond Cleavage: Amidase enzymes could hydrolyze the amide bond, leading to the formation of oleic acid and 4-methylaniline.
Oxidation: The methyl group on the phenyl ring could undergo oxidation to a hydroxymethyl group and subsequently to a carboxylic acid.
Identifying the specific CYP isozymes responsible for the metabolism of this compound is crucial for predicting potential drug-drug interactions.
| Potential Metabolic Reaction | Primary Enzyme Family | Potential Metabolites |
| Aromatic Hydroxylation | Cytochrome P450 | Hydroxylated this compound |
| Aliphatic Hydroxylation | Cytochrome P450 | Hydroxylated this compound |
| Amide Hydrolysis | Amidases | Oleic acid, 4-Methylaniline |
| Methyl Group Oxidation | Cytochrome P450, Alcohol/Aldehyde Dehydrogenase | N-(4-carboxyphenyl)-9-octadecenamide |
Cellular Uptake and Transport Mechanisms
Understanding how this compound crosses biological membranes is fundamental to predicting its in vivo distribution and ability to reach target tissues. Due to its lipophilic nature, passive diffusion is a likely mechanism of cellular uptake. However, the involvement of specific transporter proteins cannot be ruled out and would require investigation using cell-based assays, such as Caco-2 permeability assays, to model intestinal absorption. Studies would need to determine if the compound is a substrate for uptake or efflux transporters, which could significantly impact its bioavailability and tissue penetration.
Mechanistic Studies in Preclinical Models
Elucidating the mechanism of action of this compound is paramount. Given its structural similarity to endogenous signaling lipids, investigations would likely focus on its interaction with key physiological systems.
Modulation of Endocannabinoid System Components in Animal Models
The endocannabinoid system (ECS) is a primary target for many fatty acid amides. Research in animal models would be necessary to determine if this compound interacts with ECS components. This would involve:
Receptor Binding Assays: To assess the affinity of the compound for cannabinoid receptors (CB1 and CB2).
Enzyme Inhibition Assays: To determine if it inhibits the primary enzymes responsible for endocannabinoid degradation, namely fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL).
In Vivo Studies: Measuring levels of the endocannabinoids anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) in the brain and peripheral tissues of animals treated with the compound.
| Potential ECS Target | Experimental Approach | Potential Outcome |
| CB1 Receptor | Radioligand binding assay | Determination of binding affinity (Ki) |
| CB2 Receptor | Radioligand binding assay | Determination of binding affinity (Ki) |
| FAAH Enzyme | Enzyme activity assay | Determination of inhibitory concentration (IC50) |
| MAGL Enzyme | Enzyme activity assay | Determination of inhibitory concentration (IC50) |
Investigation of Neuropharmacological Effects in Preclinical Systems
Should the compound demonstrate interaction with the ECS or other neuromodulatory systems, its neuropharmacological effects would need to be characterized in preclinical models. A battery of behavioral tests in rodents could assess its potential effects on:
Locomotor Activity: To evaluate for sedative or stimulant properties.
Anxiety-like Behavior: Using tests such as the elevated plus-maze and light-dark box.
Depressive-like Behavior: Assessed through the forced swim test and tail suspension test.
Cognition and Memory: Utilizing paradigms like the Morris water maze and novel object recognition test.
Research in Preclinical Disease Models (e.g., inflammatory processes, pain pathways)
Based on the known functions of related fatty acid amides, a key area of investigation for this compound would be its potential efficacy in models of disease, particularly those involving inflammation and pain.
Inflammatory Models: Its anti-inflammatory potential could be assessed in models such as carrageenan-induced paw edema or lipopolysaccharide-induced systemic inflammation in rodents. Measurements would include changes in inflammatory mediators like cytokines and prostaglandins.
Pain Models: The analgesic properties could be investigated in models of acute (e.g., hot plate, tail-flick tests) and chronic pain (e.g., neuropathic pain models like chronic constriction injury, or inflammatory pain models like complete Freund's adjuvant-induced arthritis).
Further research is required to populate these areas with specific data for this compound.
Advanced Analytical Techniques for N 4 Methylphenyl 9 Octadecenamide Research
Chromatographic Separation Methods
Chromatographic techniques are essential for isolating N-(4-Methylphenyl)-9-octadecenamide from complex mixtures, allowing for its accurate identification and measurement. The hyphenation of chromatography with mass spectrometry provides a powerful tool for structural elucidation and sensitive detection.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds, including fatty acid amides like this compound, often after a derivatization step. nih.gov The method involves separating compounds in a gaseous mobile phase and detecting them with a mass spectrometer, which provides both molecular weight and fragmentation data, aiding in structural identification. youtube.comresearchgate.net
Method development in GC-MS focuses on optimizing separation and detection parameters. For instance, the analysis of related fatty acid amides, such as oleamide (B13806), has been successfully performed using specific capillary columns like the HP-5MS. atlantis-press.comuin-alauddin.ac.id The choice of carrier gas, typically helium, and the programming of the oven temperature are critical for achieving good resolution of analytes. atlantis-press.comuin-alauddin.ac.id In many applications, a splitless injection mode is used to maximize the transfer of the analyte to the column, thereby increasing sensitivity. atlantis-press.com GC-MS has been widely applied in identifying fatty acid amides in various natural extracts, demonstrating its utility in phytochemical research. researchgate.netrjptonline.org
Table 1: Example of GC-MS Method Parameters for Fatty Acid Amide Analysis
| Parameter | Specification | Reference |
|---|---|---|
| System | Agilent 7890A GC with 5975C MS Detector | atlantis-press.com |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | atlantis-press.comuin-alauddin.ac.id |
| Carrier Gas | Helium at a constant flow of 1 mL/min | uin-alauddin.ac.id |
| Injection Mode | Splitless (1 µL injection volume) | atlantis-press.com |
| Oven Program | Initial temp 60°C (1 min), ramp 10°C/min to 200°C, then ramp 5°C/min to 270°C (hold 5 min) | atlantis-press.com |
| MS Ionization | Electron Impact (EI) at 70 eV | uin-alauddin.ac.id |
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), has become a cornerstone technology for the analysis of N-acylethanolamines (NAEs) and other fatty acid amides. nih.govajprd.com This technique is highly suited for non-volatile and thermally labile molecules that are not amenable to GC-MS without derivatization. amazonaws.com LC-MS combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. ajprd.comnih.gov
In research, LC-MS is applied for the identification and quantification of compounds in diverse and complex matrices, from environmental samples to biological fluids. amazonaws.comnih.gov For NAEs, reversed-phase chromatography using C18 columns is common. nih.gov The mobile phases typically consist of an aqueous solution and an organic solvent, such as acetonitrile, often with an additive like formic acid to improve ionization efficiency. nih.gov Electrospray ionization (ESI) in the positive ion mode is frequently used for the analysis of these amides. nih.gov The high selectivity of LC-MS/MS allows for simplified sample preparation and robust, high-throughput analysis, which is critical in fields like drug discovery and metabolomics. nih.gov
Table 2: Typical LC-MS/MS Parameters for N-Acylethanolamine Analysis
| Parameter | Specification | Reference |
|---|---|---|
| System | HPLC system coupled to a triple quadrupole mass spectrometer | nih.gov |
| Column | Reversed-phase C18 column | nih.gov |
| Mobile Phase A | Water with 0.05% formic acid | nih.gov |
| Mobile Phase B | Acetonitrile with 0.05% formic acid | nih.gov |
| Flow Rate | 200 µL/min | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |
Spectroscopic Characterization Methods in Research
Spectroscopic methods are indispensable for the definitive structural elucidation of this compound. Techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecule's functional groups and atomic connectivity.
FTIR spectroscopy is used to identify the functional groups present in the molecule. For a secondary amide like this compound, characteristic absorption bands are expected. These include an N-H stretching vibration, typically appearing in the range of 3370-3170 cm⁻¹, and a strong carbonyl (C=O) stretching vibration, known as the Amide I band, between 1680-1630 cm⁻¹. spectroscopyonline.com Another key peak is the N-H in-plane bend (Amide II band) often seen adjacent to the C=O stretch. spectroscopyonline.com
¹H and ¹³C NMR spectroscopy provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov In the ¹H NMR spectrum of this compound, one would expect to see signals for the aromatic protons of the 4-methylphenyl group, a singlet for the methyl group protons, a broad singlet for the amide (N-H) proton, multiplets for the vinylic protons of the octadecenoyl chain's double bond (around 5.3 ppm), and a series of signals corresponding to the numerous methylene (B1212753) groups in the aliphatic chain. libretexts.orgmdpi.com The ¹³C NMR spectrum would similarly show distinct signals for the carbonyl carbon, the aromatic carbons, the vinylic carbons (around 129-130 ppm), the methyl carbon, and the aliphatic carbons. mdpi.com
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Functional Group/Proton Environment | Expected Signal/Wavenumber | Reference |
|---|---|---|---|
| FTIR | N-H Stretch | ~3300 cm⁻¹ | spectroscopyonline.com |
| C=O Stretch (Amide I) | ~1650 cm⁻¹ | spectroscopyonline.com | |
| N-H Bend (Amide II) | ~1550 cm⁻¹ | spectroscopyonline.com | |
| ¹H NMR | Amide N-H | Broad singlet | libretexts.org |
| Aromatic C-H | Multiplets (~7.0-7.5 ppm) | nih.gov | |
| Vinylic C=C-H | Multiplet (~5.3 ppm) | mdpi.com | |
| Aliphatic CH₂ | Multiple signals | mdpi.com | |
| Aromatic CH₃ | Singlet (~2.3 ppm) | nih.gov | |
| ¹³C NMR | Carbonyl C=O | ~170 ppm | mdpi.com |
| Vinylic C=C | ~130 ppm | mdpi.com | |
| Aromatic C | Multiple signals (~120-140 ppm) | nih.gov |
Advanced Quantification Methodologies in Complex Biological Matrices
Quantifying endogenous lipids like this compound in complex biological matrices such as plasma, serum, or tissue presents significant analytical challenges. nih.govnih.gov These molecules are often present at very low concentrations (nanomolar to picomolar levels), and the matrix itself contains a vast excess of other interfering substances. nih.govnih.gov
To overcome these challenges, advanced quantification methodologies are employed, which typically involve a combination of rigorous sample preparation and highly sensitive detection. nih.govresearchgate.net Sample preparation is a critical first step and often involves liquid-liquid extraction to isolate lipids, followed by solid-phase extraction (SPE) to remove interfering compounds and concentrate the analytes. nih.gov The choice of solvents and SPE sorbents must be carefully validated to ensure high recovery and minimize the introduction of contaminants or the creation of artifacts. nih.gov
The gold standard for quantification is the use of a stable isotope-labeled internal standard, such as a deuterium-labeled analog of the target analyte. nih.gov This standard is added to the sample at the beginning of the extraction process and behaves identically to the endogenous compound through extraction and analysis. By measuring the ratio of the analyte to its labeled internal standard using LC-MS/MS, highly accurate and precise quantification can be achieved, correcting for any sample loss during preparation or variations in instrument response (ion suppression). nih.govnih.gov This approach, known as stable isotope dilution analysis, is essential for obtaining reliable quantitative data in complex biological research. nih.gov
Emerging Research Avenues and Translational Perspectives for N 4 Methylphenyl 9 Octadecenamide
Biotechnological Applications and Novel Research Uses
The unique structural characteristics of N-(4-Methylphenyl)-9-octadecenamide, featuring a long unsaturated alkyl chain and an N-aryl substitution, suggest a range of potential biotechnological and research applications. Drawing parallels from structurally similar compounds, several promising areas of investigation come to the forefront.
One of the most compelling research directions is in the modulation of cell signaling pathways. Fatty acid amides are known to interact with various receptors and enzymes. For instance, analogues of oleamide (B13806) have been synthesized and identified as positive allosteric modulators of the serotonin (B10506) 5-HT2C receptor. This suggests that this compound could be a valuable tool for studying the serotonergic system and a potential starting point for the development of novel therapeutic agents targeting this pathway. The synthesis of a series of N-(2-hydroxy-2-p-tolylethyl)-amides and N-(2-oxo-2-p-tolylethyl)-amide derivatives, which are structurally related to the target compound, has shown promising antihyperlipidemic and antioxidant activities. nih.gov This indicates that the N-p-tolyl group can confer significant biological activity, warranting further investigation into the specific effects of the N-(4-Methylphenyl) substitution on the oleamide backbone.
Furthermore, the field of materials science presents another avenue for exploration. Fatty acid amides are utilized as slip agents, lubricants, and dispersants in the polymer industry. The introduction of an aromatic moiety, such as the 4-methylphenyl group, could modify the physicochemical properties of the parent oleamide, potentially leading to the development of novel biomaterials with tailored characteristics. These could find applications in drug delivery systems, biodegradable plastics, and medical device coatings.
The development of specific enzyme inhibitors is another promising research use. Fatty acid amide hydrolase (FAAH) is a key enzyme in the degradation of many bioactive fatty acid amides. mdpi.com The design and synthesis of analogues of endogenous fatty acid amides that are resistant to FAAH-mediated hydrolysis is an active area of research. nih.gov Investigating the interaction of this compound with FAAH and other hydrolases could lead to the discovery of new inhibitors with therapeutic potential for a variety of conditions, including pain, inflammation, and neurological disorders.
Table 1: Potential Research Applications of this compound based on Analogous Compounds
| Research Area | Potential Application | Rationale based on Analogues |
| Neuropharmacology | Modulation of serotonin receptors | Oleamide analogues act as 5-HT2C receptor modulators. |
| Metabolic Disease | Antihyperlipidemic and antioxidant agents | N-(p-tolylethyl)-amide derivatives show such activities. nih.gov |
| Materials Science | Development of novel biomaterials | Fatty acid amides are used as industrial lubricants and slip agents. |
| Enzymology | Development of enzyme inhibitors | Analogues are designed to resist FAAH hydrolysis. nih.gov |
Challenges and Future Directions in this compound Research
Despite the promising outlook, the path to fully understanding and utilizing this compound is not without its challenges. The primary obstacle is the current scarcity of direct research on the compound itself. Most of the available data is extrapolated from studies on oleamide and other N-substituted fatty acid amides. Therefore, a crucial future direction is the dedicated synthesis and characterization of this compound to establish its fundamental physicochemical and biological properties.
A significant challenge in the broader field of fatty acid amide research is the potential for analytical interference. Oleamide, the parent compound, is a common contaminant leaching from laboratory plastics, which can lead to misinterpretation of results. laurinpublishers.comresearchgate.net Researchers investigating this compound must be vigilant about this possibility and employ rigorous analytical techniques to ensure the validity of their findings. This includes the use of appropriate blank controls and the careful selection of labware.
The synthesis of N-aryl amides can also present challenges. While standard methods for amide bond formation exist, optimizing reaction conditions to achieve high yields and purity for specific N-aryl oleamides may require considerable effort. Future research should focus on developing efficient and scalable synthetic routes to this compound to make it more accessible for widespread investigation.
Looking ahead, a key future direction will be the systematic evaluation of the biological activity of this compound. This will involve a battery of in vitro and in vivo assays to screen for its effects on various cellular targets and physiological processes. The insights gained from these studies will be instrumental in identifying the most promising translational applications for this compound. Furthermore, exploring the structure-activity relationships by synthesizing a library of related N-aryl oleamides with different substituents on the phenyl ring will provide a deeper understanding of how molecular structure dictates biological function.
Theoretical Frameworks and Computational Modeling for Future Studies
In the absence of extensive empirical data, theoretical frameworks and computational modeling offer powerful tools to predict the properties and guide the experimental investigation of this compound.
Molecular Docking: A primary computational approach is molecular docking, which can predict the binding affinity and orientation of a ligand within the active site of a protein. mdpi.comresearchgate.net By docking this compound into the crystal structures of relevant biological targets, such as serotonin receptors, FAAH, and other enzymes, researchers can generate hypotheses about its potential biological activity. For instance, docking studies on N-(4-hydroxyphenyl)picolinamide have been used to understand its interaction with protein targets and predict its bioactivity. Similar approaches can be applied to this compound to prioritize experimental testing.
Quantum Computational Studies: Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide detailed insights into the electronic structure, molecular geometry, and reactivity of the compound. These calculations can be used to determine key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's ability to donate or accept electrons and thus its reactivity. Such studies have been performed on related N-aryl amides, like N-(4-Methylphenyl)formamide, to understand their crystal structure and intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR): As more data on the biological activity of this compound and its analogues become available, QSAR modeling can be employed. QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This can help in the rational design of new, more potent analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
